1-tert-Butyl-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
1-tert-butyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of tert-butylhydrazine with an appropriate aldehyde under acidic conditions to form the pyrazole ring. The reaction typically proceeds via cyclization and subsequent oxidation to yield the desired aldehyde.
Industrial Production Methods: Industrial production of 1-tert-butyl-1H-pyrazole-4-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-butyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of 1-tert-butyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-tert-butyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
- 1-tert-butyl-1H-pyrazole-3-carbaldehyde
- 1-tert-butyl-1H-pyrazole-5-carbaldehyde
- 1-tert-butyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-tert-butyl-1H-pyrazole-4-carbaldehyde is unique due to the position of the aldehyde group on the pyrazole ring, which influences its reactivity and interactions. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Biologische Aktivität
1-tert-butyl-1H-pyrazole-4-carbaldehyde (C8H12N2O) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its versatility in drug design and synthesis. Research has indicated that it may possess antimicrobial and anticancer properties, making it a subject of interest in various biological studies.
1-tert-butyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods, typically involving the reaction of tert-butylhydrazine with aldehydes under acidic conditions. The mechanism involves cyclization and oxidation processes that yield the desired compound. Its unique structure allows for a variety of chemical reactions, including oxidation to carboxylic acids and reduction to alcohols.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 1-tert-butyl-1H-pyrazole-4-carbaldehyde against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting potential applications in treating infections .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results indicated that 1-tert-butyl-1H-pyrazole-4-carbaldehyde exhibits dose-dependent cytotoxicity, with IC50 values varying across different cell lines:
Cell Line | IC50 Value (µM) |
---|---|
HepG2 | 15.0 |
HT-29 | 20.5 |
MCF-7 | 18.3 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is believed to be mediated through its interaction with cellular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts that may disrupt cellular functions. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to various biological targets.
Study on Anticancer Properties
A study published in the Global Journal of Science Frontier Research investigated newly synthesized pyrazole derivatives, including 1-tert-butyl-1H-pyrazole-4-carbaldehyde. The research utilized MTT assays to evaluate cytotoxicity against cancer cell lines. The results confirmed that compounds containing the pyrazole moiety exhibited significant antiproliferative effects, particularly in liver and breast cancer cells .
Synergistic Effects with Other Compounds
Another notable study explored the synergistic effects of 1-tert-butyl-1H-pyrazole-4-carbaldehyde when combined with established chemotherapeutics. The combination treatment showed enhanced cytotoxicity compared to individual treatments, indicating potential for use in combination therapies for more effective cancer treatment strategies.
Safety and Toxicology
Safety assessments indicate that 1-tert-butyl-1H-pyrazole-4-carbaldehyde may cause skin and eye irritation. Therefore, appropriate handling precautions should be observed when working with this compound in laboratory settings .
Eigenschaften
IUPAC Name |
1-tert-butylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)10-5-7(6-11)4-9-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRJDLZPCNTHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561128 | |
Record name | 1-tert-Butyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127949-06-8 | |
Record name | 1-tert-Butyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.